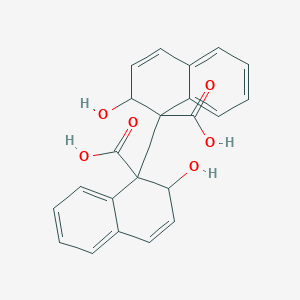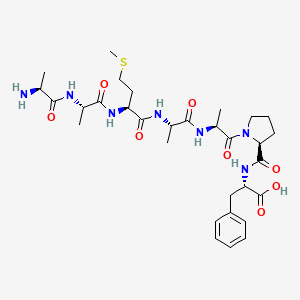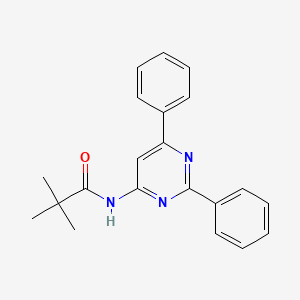
4-Methyl-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide is an organic compound with the molecular formula C14H12F3NO2S. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(trifluoromethyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can modify the functional groups attached to the benzene ring .
Scientific Research Applications
4-Methyl-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(2-trifluoromethyl-phenyl)benzenesulfonamide
- 4-(Trifluoromethyl)benzylamine
- 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl
Uniqueness
4-Methyl-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
107491-54-3 |
|---|---|
Molecular Formula |
C14H12F3NO2S |
Molecular Weight |
315.31 g/mol |
IUPAC Name |
4-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H12F3NO2S/c1-10-2-8-13(9-3-10)21(19,20)18-12-6-4-11(5-7-12)14(15,16)17/h2-9,18H,1H3 |
InChI Key |
PPXMHTWGFXWJNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B12527253.png)
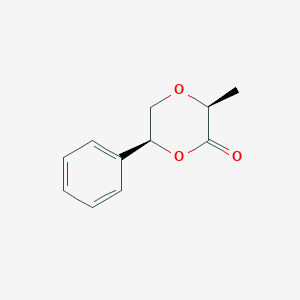
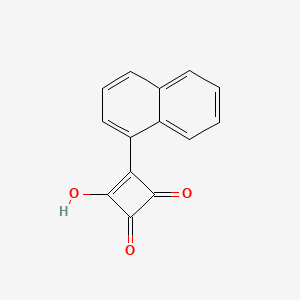

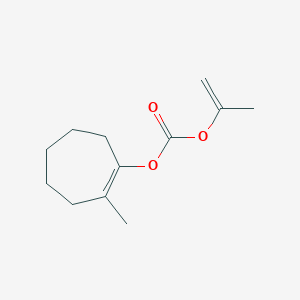
![1-Propanone, 3-[ethyl(3-hydroxy-3-pentyloctyl)amino]-1-phenyl-](/img/structure/B12527284.png)
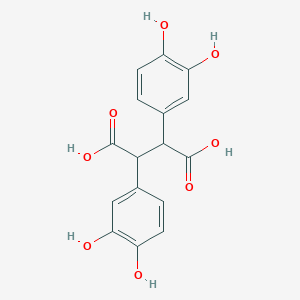


![(1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12527309.png)
![N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide](/img/structure/B12527314.png)
